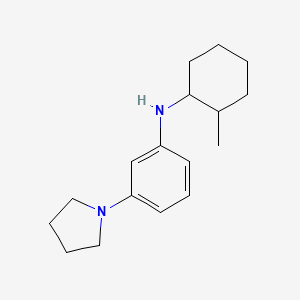![molecular formula C14H21Cl2NO B1424536 4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-02-2](/img/structure/B1424536.png)
4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1220019-02-2 . It belongs to the class of piperidines, which are heterocyclic building blocks .
Molecular Structure Analysis
The molecular formula of this compound is C14H21Cl2NO . Unfortunately, the exact structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is stored in a sealed, dry environment at room temperature . Its molecular weight is 290.23 . Other physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Molecular Structure
The compound 4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride has structural similarities with compounds that have been synthesized and studied for their molecular structure and stability. For example, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was synthesized and analyzed for its crystal and molecular structure. It was noted that molecules of this compound form hydrogen-bonded dimers in the crystal lattice, stabilized by C-H...π and C-H...O interactions (Khan et al., 2013).
Synthesis of Derivatives and Complexes
The chemical reactivity of compounds related to 4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride has been a subject of interest in the creation of derivatives and complexes with potential biological activities. For instance, derivatives of isatin and 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones were synthesized, involving reactions with piperidine, and their structures were confirmed through spectral analysis (Bekircan & Bektaş, 2008).
Synthesis and Biological Evaluation
The process of synthesizing and evaluating the biological activities of compounds structurally related to 4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride has been documented. For instance, a study involved the synthesis, characterization, and evaluation of analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, which are structurally related to the compound of interest (Dewangan et al., 2015).
Molecular and Crystal Structures
Research has been conducted on the molecular and crystal structures of compounds similar to 4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride, exploring how intramolecular and intermolecular hydrogen bonds influence the conformation and packing of molecules in crystals. Such studies provide insights into the molecular geometry and stability of these compounds (Kuleshova & Khrustalev, 2000).
Identification and Quantification of Impurities
Research into the identification and quantification of impurities in compounds structurally similar to 4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride has been conducted, highlighting the importance of ensuring the purity of pharmaceutical compounds. Techniques such as HPLC and spectral data have been used to isolate, identify, and quantify impurities, thus ensuring the quality and safety of the drug substances (Liu et al., 2020).
Safety And Hazards
This compound should be handled with care. Some safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .
Propriétés
IUPAC Name |
4-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-2-3-13(15)14(10-11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPMLEINTZQBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



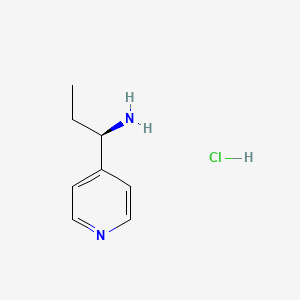
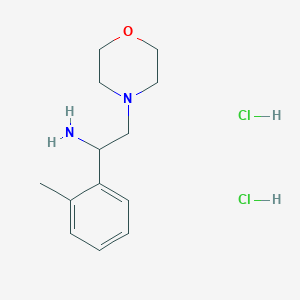
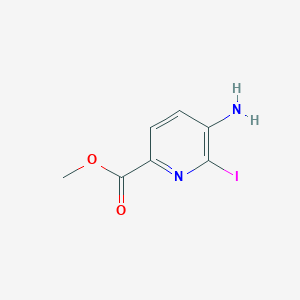


![3-Hydroxymethylbenzo[d]isoxazole](/img/structure/B1424467.png)

![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B1424469.png)
![1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B1424470.png)
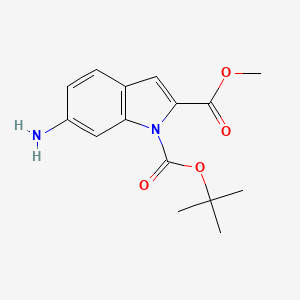

![Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1424474.png)

